

Head-to-Head Comparison of Dual SYK/FLT3 Inhibitors in Hematological Malignancies

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Compound of Interest

Compound Name: Mivavotinib

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The dual inhibition of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3) has emerged as a promising therapeutic strategy in hematological malignancies, particularly in Acute Myeloid Leukemia (AML). Preclinical evidence suggests that SYK overexpression can contribute to resistance to FLT3 inhibitors, making co-inhibition a rational approach to enhance efficacy and overcome resistance.^[1] This guide provides a head-to-head comparison of prominent dual SYK/FLT3 inhibitors based on available preclinical and clinical data.

Introduction to SYK and FLT3 in Hematological Malignancies

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML and are associated with a poor prognosis. Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase involved in the signaling pathways of various cell surface receptors, including the B-cell receptor (BCR) and some cytokine receptors. In the context of AML, SYK has been shown to be involved in the activation of the FLT3 signaling pathway and has been implicated in resistance to FLT3 inhibitors.^[1]

Comparative Analysis of Dual SYK/FLT3 Inhibitors

Several small molecules have been identified that exhibit dual inhibitory activity against both SYK and FLT3. This section provides a comparative overview of their biochemical potency, preclinical efficacy, and clinical development status.

Biochemical Potency

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC₅₀ values of various dual SYK/FLT3 inhibitors against their respective targets.

Inhibitor	SYK IC ₅₀ (nM)	FLT3 IC ₅₀ (nM)	Other Notable Targets (IC ₅₀ in nM)
Mivavotinib (TAK-659)	3.2[2][3]	4.6[2][3]	
Midostaurin	20.8[4]	<10 (in FLT3-ITD expressing cells)	c-KIT, PDGFR, VEGFR, SRC[5][6]
Fostamatinib (R406)	41 (K _i = 30)[7]	3[8]	Lyn (63), Lck (37)[7][9]
Entospletinib (GS-9973)	7.7[10][11][12]	>1000-fold selectivity for SYK over FLT3[11][12]	
Cerdulatinib (PRT062070)	32[13][14][15]	90[14]	JAK1 (12), JAK2 (6), JAK3 (8), TYK2 (0.5)[14][15]

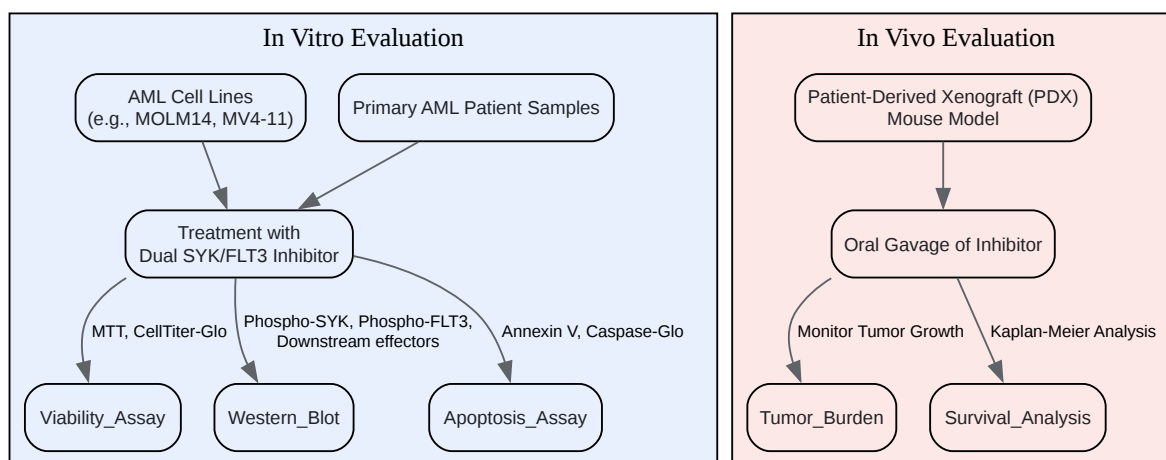
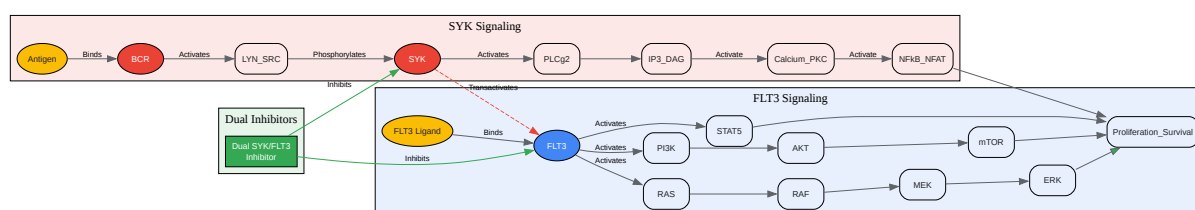
Preclinical Efficacy in AML Models

The anti-leukemic activity of these dual inhibitors has been evaluated in various preclinical models of AML, including cell lines and patient-derived xenografts (PDXs).

Inhibitor	Cell Line Models	Key Findings
Mivavotinib (TAK-659)	FLT3-dependent AML cell lines[2]	Induces cell death in tumor cells.[2] In a phase Ib study in relapsed/refractory AML, mivavotinib showed modest clinical activity.[1][16][17][18]
Midostaurin	Ba/F3-FLT3-ITD, MOLM14	Potently suppressed the growth of FLT3-ITD positive cells and showed efficacy in wild-type FLT3-expressing AML lines.[5][19] Dual inhibition of FLT3 and SYK by midostaurin is more effective against FLT3-mutant cells with activated SYK.[4]
Fostamatinib (R406)	Ba/F3-FLT3-ITD+SYK-TEL	Demonstrated anti-proliferative effects, particularly in cells co-expressing FLT3-ITD and activated SYK.[20]
Entospletinib (GS-9973)	Ex vivo AML patient samples	Showed comparable effects on cell viability to the next-generation SYK inhibitor lanraplenib. A slightly lower IC50 was observed in FLT3-mutated models, possibly due to some direct FLT3 inhibitory activity.[21]
Cerdulatinib	Not extensively reported in AML models	Broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma by inhibiting SYK and JAK pathways.[13]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.



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